molecular formula C17H14N2O6 B5680683 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5680683
M. Wt: 342.30 g/mol
InChI Key: VJVHBMWKJRYJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as DMNB-4O, is a synthetic compound that belongs to the family of benzoxazinones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In weeds, it has been shown to inhibit the activity of acetolactate synthase, an enzyme that is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In weeds, it has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and growth. However, the effects of this compound on non-target cells and organisms are not well understood.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, it also has some limitations, including its potential toxicity and lack of selectivity for the target cells or organisms. Therefore, careful consideration should be taken when designing experiments using this compound.

Future Directions

There are several future directions for the research on 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. In medicinal chemistry, further studies are needed to investigate its potential as an anti-cancer agent in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore its potential as a building block for the synthesis of functional materials with specific properties. In agriculture, further studies are needed to investigate its potential as a selective herbicide with low toxicity to non-target organisms. Overall, this compound has great potential for various applications, and further research is needed to fully explore its potential.

Synthesis Methods

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a multi-step reaction starting from 2-methyl-3-nitroaniline and 3,4-dimethoxybenzaldehyde. The reaction involves the formation of a benzoxazinone ring by condensation of the amine and aldehyde in the presence of an acid catalyst, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder or tin(II) chloride.

Scientific Research Applications

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. In materials science, it has been used as a building block for the synthesis of functionalized polymers and dendrimers. In agriculture, it has been tested as a potential herbicide due to its ability to inhibit the growth of weeds.

properties

IUPAC Name

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-9-10(5-4-6-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVHBMWKJRYJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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